4-CHLORONITROBENZENE-D4

Übersicht

Beschreibung

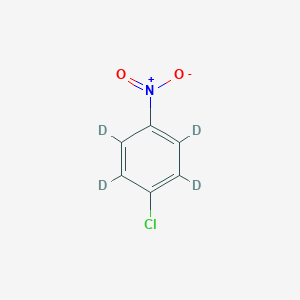

Benzene-1,2,4,5-d4, 3-chloro-6-nitro- is a deuterated derivative of benzene, where four hydrogen atoms are replaced by deuterium atoms. This compound also contains a chlorine atom and a nitro group attached to the benzene ring. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,2,4,5-d4, 3-chloro-6-nitro- typically involves multiple steps. One common method is the nitration of Benzene-1,2,4,5-d4, followed by chlorination. The nitration process involves treating Benzene-1,2,4,5-d4 with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom .

Industrial Production Methods

Industrial production of Benzene-1,2,4,5-d4, 3-chloro-6-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution at the para-chloro position. Key reactions include:

Mechanistic Insight : The nitro group stabilizes the Meisenheimer intermediate, accelerating substitution. Deuterium’s isotopic effect slightly reduces reaction rates (kₕ/kₕ ≈ 1.1–1.3) but does not alter pathways .

Reduction Reactions

The nitro group in 4-chloronitrobenzene-d4 is selectively reduced under controlled conditions:

- Catalytic Hydrogenation :

Yields 4-chloroaniline-d4 (92–95%) at 50–60°C and 3 atm H₂ . - Fe/HCl Reduction :

Produces 4-chloroaniline-d4 with 85–88% efficiency .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings:

- Suzuki-Miyaura Coupling :

Aryl boronic acids couple at the chloro position, yielding biaryl derivatives (70–75% yield) . - Ullmann Coupling : Forms 4,4'-dinitrobiphenyl-d4 with Cu powder in DMF at 130°C .

Biodegradation Pathways

Microbial degradation by Cupriavidus sp. D4 involves reductive and oxidative steps:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Intermediate Production

4-Chloronitrobenzene-D4 serves as a crucial intermediate in the synthesis of various chemicals. It is utilized in the production of:

- Pharmaceuticals : It is a precursor for synthesizing drugs such as Dapsone, which is used to treat leprosy and other infections .

- Dyes and Pigments : The compound is involved in the manufacture of various dyes, including azo dyes, which are significant in textile industries .

- Agricultural Chemicals : It is used in the synthesis of pesticides and herbicides, contributing to agricultural productivity .

Analytical Chemistry

2.1 Tracing and Detection

Due to its isotopic labeling (D4), this compound is used in analytical chemistry for tracing and detecting chemical reactions. Its distinct mass allows for precise identification in complex mixtures through techniques such as:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method enables the detection of this compound in environmental samples, aiding in pollution monitoring .

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed for analyzing this compound in biological samples, demonstrating its utility in toxicological studies .

Environmental Studies

3.1 Biodegradation Research

Research has shown that certain bacterial strains can degrade this compound, making it a subject of interest in bioremediation studies. For instance:

- Cupriavidus sp. D4 has been identified as capable of degrading 4-chloronitrobenzene into less harmful substances, highlighting its potential role in environmental cleanup efforts .

Data Table: Applications Overview

| Application Area | Specific Uses | Techniques Used |

|---|---|---|

| Chemical Synthesis | Pharmaceuticals (e.g., Dapsone), Dyes, Pesticides | Synthetic Organic Chemistry |

| Analytical Chemistry | Tracing and Detection | GC-MS, HPLC |

| Environmental Studies | Biodegradation Research | Microbial Analysis |

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

In a study focusing on the synthesis of Dapsone from this compound, researchers demonstrated an efficient pathway involving reduction reactions that utilize this compound as a starting material. The study highlighted the compound's role as an essential building block in drug development.

Case Study 2: Environmental Monitoring

A research project utilized this compound to trace pollution sources in water bodies affected by industrial discharge. By employing GC-MS techniques, scientists successfully identified contamination levels and sources, showcasing the compound's effectiveness as a tracer.

Wirkmechanismus

The mechanism of action of Benzene-1,2,4,5-d4, 3-chloro-6-nitro- involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic aromatic substitution, allowing nucleophiles to replace the chlorine atom.

Vergleich Mit ähnlichen Verbindungen

Benzene-1,2,4,5-d4, 3-chloro-6-nitro- can be compared with other similar compounds:

Benzene-1,2,4,5-d4, 3-chloro-6-fluoro-: Similar structure but with a fluorine atom instead of a nitro group.

Benzene-1,2,4,5-d4, 3-chloro-6-bromo-: Similar structure but with a bromine atom instead of a nitro group.

Benzene-1,2,4,5-d4, 3-chloro-6-iodo-: Similar structure but with an iodine atom instead of a nitro group.

These comparisons highlight the unique properties of Benzene-1,2,4,5-d4, 3-chloro-6-nitro-, particularly its reactivity and applications in various fields.

Biologische Aktivität

4-Chloronitrobenzene-D4 (C6H4ClD4N2O2) is a deuterated derivative of 4-chloronitrobenzene, a compound widely studied for its biological activity and environmental impact. This article delves into the biological activity of this compound, focusing on its toxicity, degradation pathways, and effects on various biological systems.

This compound has similar properties to its non-deuterated counterpart, which include:

- Molecular Weight : Approximately 174.58 g/mol.

- Melting Point : 83 °C.

- Solubility : Moderate solubility in water (243 mg/L at 20 °C) and a log Kow of 2.39, indicating moderate hydrophobicity.

Acute Toxicity

The acute toxicity of 4-chloronitrobenzene is characterized by its effects on mammalian systems:

- LD50 Values : The oral LD50 in male rats ranges from 294 to 694 mg/kg body weight, while in female rats it is between 565 and 664 mg/kg body weight . Symptoms of toxicity include cyanosis and oxidative damage to red blood cells leading to regenerative anemia.

Chronic Effects

Chronic exposure studies indicate:

- Methaemoglobin Formation : Low doses can lead to methaemoglobin formation, with a Lowest Observed Adverse Effect Level (LOAEL) established at 3 mg/kg body weight per day .

- Reproductive Toxicity : Studies have shown decreased spermatogenesis in male rats at concentrations as low as 24 ppm and alterations in estrous cycles in female mice .

Mutagenicity and Carcinogenic Potential

Research indicates that 4-chloronitrobenzene exhibits mutagenic properties:

- In Vitro and In Vivo Studies : It induced reverse mutations in bacteria and chromosomal aberrations at high doses in vitro. However, it was not mutagenic in mammalian cells under certain tests .

- Carcinogenic Studies : A chronic toxicity study suggested an increased incidence of interstitial cell tumors in testes; however, these findings were within historical control data limits .

Biodegradation Pathways

Microbial degradation of 4-chloronitrobenzene has been extensively studied due to its environmental persistence:

- Microbial Strains : Several bacteria, including Cupriavidus sp. D4 and Comamonas sp., have been isolated for their ability to degrade this compound effectively .

- Degradation Products : The degradation process typically yields products such as 5-chloroaniline and other chlorinated compounds, which may also possess biological activity .

Occupational Exposure

A study conducted on workers in a dye factory revealed significant urinary excretion of diazo metabolites compared to controls, indicating systemic absorption through inhalation and skin contact . Average exposures were measured at approximately 0.31 mg/mL during autumn.

Environmental Impact

Environmental assessments indicate that the primary target compartments for 4-chloronitrobenzene are air (65%) and water (33%), highlighting its potential for widespread ecological impact .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | ~174.58 g/mol |

| Melting Point | 83 °C |

| Solubility in Water | 243 mg/L |

| Oral LD50 (Male Rats) | 294 - 694 mg/kg |

| Oral LD50 (Female Rats) | 565 - 664 mg/kg |

| LOAEL (Methaemoglobin Formation) | 3 mg/kg bw/day |

Eigenschaften

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCEKJOLUNIFY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297209 | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-23-6 | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-nitro(2H4)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.